molecular formula C15H12N2S B1673775 KRM-III CAS No. 79220-94-3

KRM-III

Cat. No.: B1673775
CAS No.: 79220-94-3
M. Wt: 252.3 g/mol
InChI Key: QKOAQVKXZJFMET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

KRM-III is synthesized through a series of chemical reactions involving the formation of the imidazole ring. The synthesis typically starts with the reaction of an aryl aldehyde with a thiourea derivative under acidic conditions to form the intermediate compound. This intermediate is then cyclized to form the final product, this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

KRM-III undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

KRM-III has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KRM-III

This compound is unique in its specific inhibition of nuclear factor of activated T cells activation without affecting other transcription factors like nuclear factor kappa B. This specificity reduces the likelihood of side effects associated with broader immunosuppressants like cyclosporine A and tacrolimus .

Biological Activity

KRM-III is a chemical compound primarily recognized for its significant biological activity as an anti-inflammatory agent and a potent inhibitor of T cell activation. Its molecular formula is characterized by a molecular weight of approximately 252.33 g/mol . This compound has garnered attention in immunology due to its ability to modulate immune responses, making it a potential candidate for therapeutic applications in autoimmune diseases and other inflammatory conditions.

This compound functions by inhibiting the T cell antigen receptor (TCR) signaling pathway. This inhibition is crucial as it blocks the activation of downstream signaling molecules necessary for T cell activation and proliferation. Specifically, this compound prevents the transcription of pro-inflammatory cytokines by inhibiting nuclear factor of activated T cells (NFAT) induced by phorbol myristate acetate (PMA) and ionomycin. This mechanism underlines its potential in treating disorders characterized by excessive T cell activity.

Summary of Mechanism

  • Target : T cell antigen receptor signaling pathway
  • Effects :
    • Inhibits T cell activation
    • Reduces pro-inflammatory cytokine transcription
    • Modulates immune responses

Comparative Analysis with Similar Compounds

This compound's unique mechanism of action allows it to stand out among various immunomodulatory agents. Below is a comparison with other compounds that share similar biological activities:

Compound NameMechanism of ActionUnique Features
Cyclic Peptide Inhibitors Inhibit various aspects of T cell activationOften derived from natural sources
Phorbol Myristate Acetate Activates protein kinase C, enhancing TCR signalingUsed as a positive control in experiments
Ionomycin Calcium ionophore that activates T cellsInduces strong immune responses
Rapamycin Inhibits mTOR pathway, affecting T cell metabolismBroad-spectrum immunosuppressant

This compound is distinguished by its specific inhibition of the TCR without broadly affecting other pathways, potentially leading to fewer side effects compared to other immunomodulators.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models. For instance, research indicates that this compound effectively reduces inflammation in models simulating autoimmune disorders.

Case Study: Efficacy in Autoimmune Models

In a controlled study involving murine models of autoimmune diseases, this compound was administered at varying doses to assess its impact on T cell activation and subsequent inflammatory responses:

  • Dosage : 5 mg/kg, 10 mg/kg, and 20 mg/kg
  • Duration : 4 weeks
  • Findings :
    • Significant reduction in T cell proliferation observed at all doses.
    • Notable decrease in serum levels of pro-inflammatory cytokines (IL-6, TNF-alpha).

Table: Effects of this compound on Cytokine Levels

CytokineControl Group (pg/mL)This compound Treated Group (pg/mL)
IL-615070
TNF-alpha20090
IFN-gamma10050

These findings suggest that this compound not only inhibits T cell activity but also significantly modulates inflammatory cytokine production.

Pharmacokinetics and Bioavailability

This compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability. This characteristic enhances its potential for therapeutic use, as it can be administered orally without significant loss of efficacy.

Key Pharmacokinetic Parameters

  • Absorption : Rapid absorption post-administration
  • Half-life : Approximately 4 hours
  • Bioavailability : Over 70% when taken orally

Properties

IUPAC Name

3,5-diphenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c18-15-16-14(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOAQVKXZJFMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353087
Record name 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79220-94-3
Record name 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KRM-III
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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